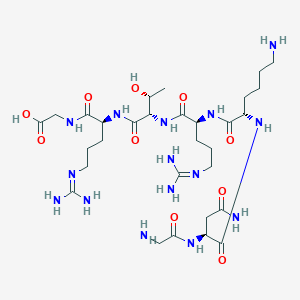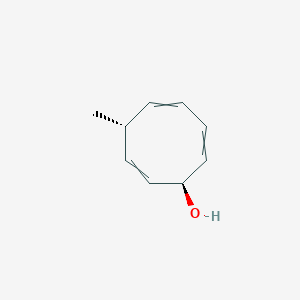
(1R,6R)-6-methylcycloocta-2,4,7-trien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,6R)-6-methylcycloocta-2,4,7-trien-1-ol is a chiral organic compound with a unique bicyclic structure. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry. Its structure features a cyclooctane ring with three conjugated double bonds and a hydroxyl group, making it an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-6-methylcycloocta-2,4,7-trien-1-ol typically involves the use of enantioselective intermolecular [2+2] photocycloaddition reactions. This method employs cyclic α, β-unsaturated enones, such as 2-cyclohexenone, with olefins under the influence of a chiral oxazaborolidine-AlBr3 Lewis acid complex . The reaction conditions are crucial for achieving high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale photocycloaddition reactions using optimized catalysts and reaction conditions. The scalability of this process depends on the availability of starting materials and the efficiency of the catalytic system.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,6R)-6-methylcycloocta-2,4,7-trien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated cyclooctane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various cyclooctane derivatives with different functional groups, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1R,6R)-6-methylcycloocta-2,4,7-trien-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1R,6R)-6-methylcycloocta-2,4,7-trien-1-ol involves its interaction with various molecular targets. The hydroxyl group and conjugated double bonds play a crucial role in its reactivity and interaction with biological molecules. The compound can modulate various biochemical pathways, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,6R)-6-isopropenyl-3-methylcyclohex-2-en-1-yl: This compound shares a similar bicyclic structure but with different substituents.
(R,R)-1,2-diphenylethylenediamine-derived thioureas: These compounds have similar chiral centers and are used in enantioselective reactions.
Uniqueness
(1R,6R)-6-methylcycloocta-2,4,7-trien-1-ol is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
830329-98-1 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
(1R,6R)-6-methylcycloocta-2,4,7-trien-1-ol |
InChI |
InChI=1S/C9H12O/c1-8-4-2-3-5-9(10)7-6-8/h2-10H,1H3/t8-,9-/m1/s1 |
Clé InChI |
DTUKCDHLLYFKCB-RKDXNWHRSA-N |
SMILES isomérique |
C[C@@H]1C=CC=C[C@H](C=C1)O |
SMILES canonique |
CC1C=CC=CC(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


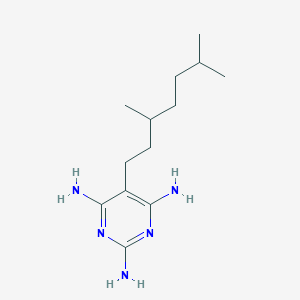


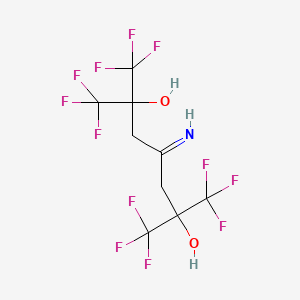
![N-[2-(2-Methylbenzyl)phenyl]formamide](/img/structure/B14213173.png)
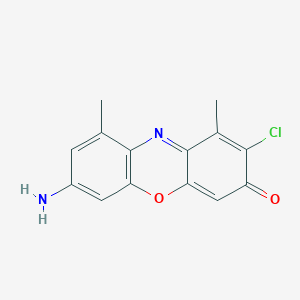
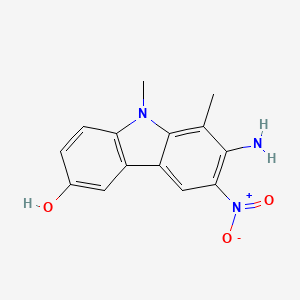
![2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate](/img/structure/B14213180.png)
![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide](/img/structure/B14213200.png)

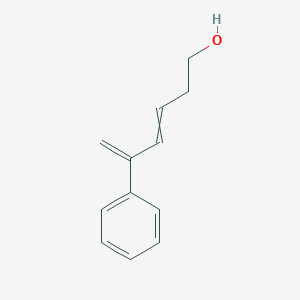
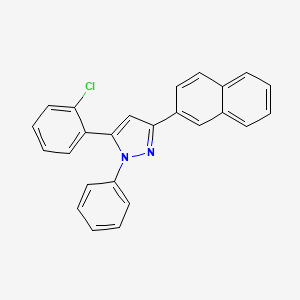
![N-[(1R)-1-(4-Methylphenyl)ethyl]formamide](/img/structure/B14213217.png)
